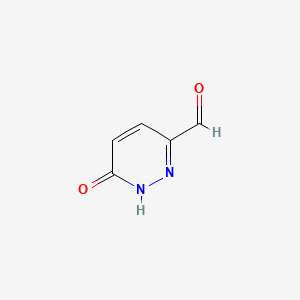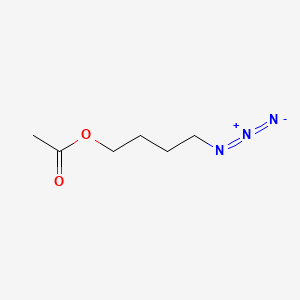
4-Azidobutyl acetate
Overview
Description
4-Azidobutyl acetate, also known as 4-Azidobutanol 1-Acetate, is a chemical compound used in the preparation of Acyclovir and HBG analogs . It has a molecular weight of 157.17 and a molecular formula of C6H11N3O2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a butyl chain with an azide group (N3) attached at the fourth carbon and an acetate group attached to the terminal carbon . The exact structure can be represented by the SMILES notation: CC(=O)OCCCCN=[N+]=[N-] .
Physical And Chemical Properties Analysis
This compound is a colorless oil . It is soluble in acetone, chloroform, dichloromethane, and toluene . The compound has a computed XLogP3 value of 1.7, indicating its lipophilicity .
Scientific Research Applications
Poly(beta-hydroxybutyrate) Production and Consumption Modeling : Research conducted by van Aalst-van Leeuwen et al. (1997) in the field of biotechnology and bioengineering investigated the behavior of microorganisms under dynamic substrate supply conditions, particularly in the context of wastewater treatment processes. The study focused on the accumulation of storage polymers like poly(beta-hydroxybutyrate) in response to feast/famine conditions using a pure culture of Paracoccus pantotrophus. This research is relevant as it deals with acetate, a compound related to 4-Azidobutyl acetate, highlighting its importance in microbial growth and polymer accumulation (van Aalst-van Leeuwen et al., 1997).
Azido Analogues Synthesis for Biochemical Studies : Palmer et al. (2007) explored the synthesis of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for potential use in photoaffinity labeling of proteins. This study's significance lies in its focus on azido compounds, which are chemically related to this compound, and their application in identifying molecular targets through biochemical methods (Palmer et al., 2007).
Application in Medicinal Chemistry : The research conducted by Fernández-Llamazares et al. (2013) in the field of organic chemistry focused on the synthesis of peptides using the N-(4-azidobutyl) linker. This study is directly relevant as it utilizes a compound structurally similar to this compound, demonstrating its potential in the preparation of peptide chimera through standard synthetic techniques. The study highlights the importance of such linkers in medicinal chemistry and drug development (Fernández-Llamazares et al., 2013).
Acetate in Dairy Cow Nutrition : Urrutia and Harvatine (2017) investigated the effect of acetate supply on milk fat synthesis in lactating dairy cows. This research is pertinent as it deals with the metabolic role of acetate, a compound related to this compound, in animal nutrition and milk production. The study provides insights into how acetate influences lipid synthesis pathways in dairy cows (Urrutia & Harvatine, 2017).
Histone Deacetylation Study in Cancer Research : Egger et al. (2007) explored the effects of 4-phenylbutyric acid (PBA), a compound structurally related to this compound, in combination with 5-aza-2'-deoxycytidine, on histone deacetylation in cancer research. This study contributes to understanding the role of such compounds in epigenetic modifications and cancer treatment (Egger et al., 2007).
Future Directions
properties
IUPAC Name |
4-azidobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(10)11-5-3-2-4-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSQBYXMAZRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the role of 4-azidobutyl acetate in the synthesis of acyclovir analogs?
A1: this compound serves as a reagent in a [3+2] cycloaddition reaction with a 2-O-propargyl derivative of nicotinonitrile []. This reaction results in the formation of a 1,2,3-triazole ring, which is a key structural feature in the final acyclovir analogs. Essentially, this compound acts as a building block to introduce the desired triazole moiety into the target molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



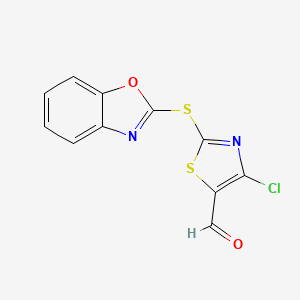


![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
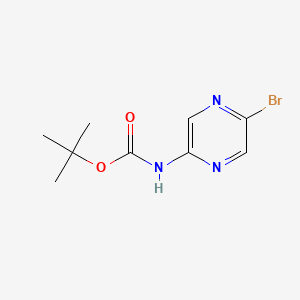
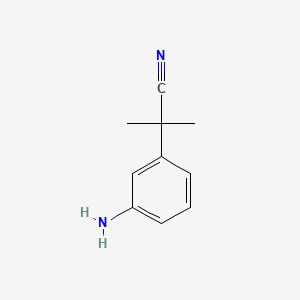
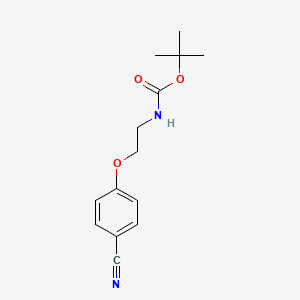
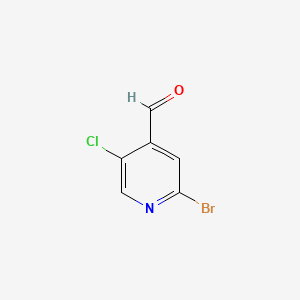
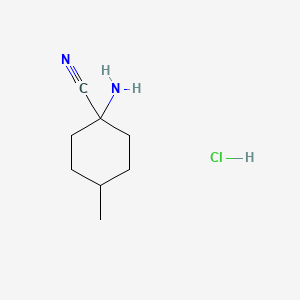
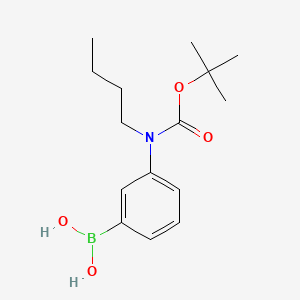
![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)
